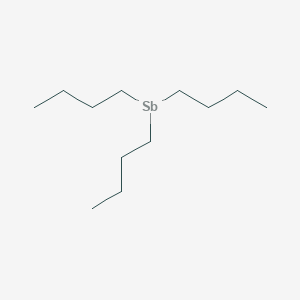

Tributylstibine

Description

Properties

IUPAC Name |

tributylstibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.Sb/c3*1-3-4-2;/h3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJWDOYMROEHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sb](CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175884 | |

| Record name | Tributylstibine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155-73-9 | |

| Record name | Tributylstibine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2155-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributylstibine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributylstibine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylstibine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tributylstibine from Antimony Trichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tributylstibine, a trialkylantimony compound, from the precursor antimony trichloride. The primary and most effective method for this transformation involves a Grignard reaction, a powerful tool in organometallic chemistry for the formation of carbon-antimony bonds. This document outlines the core chemical principles, presents a detailed experimental protocol, and includes tabulated quantitative data for the key reagents involved.

Foundational Chemical Principles

The synthesis of tributylstibine from antimony trichloride is fundamentally a nucleophilic substitution reaction. The Grignard reagent, n-butylmagnesium bromide (n-BuMgBr), acts as a potent source of nucleophilic butyl groups (n-Bu⁻). The reaction proceeds by the displacement of the chloride ions from the antimony center by the butyl groups. An excess of the Grignard reagent is typically employed to ensure the complete substitution of all three chloride atoms, driving the reaction to completion and maximizing the yield of the desired trialkylstibine.

The overall reaction can be represented as follows:

SbCl₃ + 3 n-BuMgBr → Sb(n-Bu)₃ + 3 MgBrCl

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for the formation and stability of the Grignard reagent. The work-up procedure involves the careful hydrolysis of the reaction mixture to quench any unreacted Grignard reagent and to separate the desired product from the magnesium salts. Subsequent purification is achieved through vacuum distillation.

Quantitative Data Summary

For successful and reproducible synthesis, a clear understanding of the properties of the reactants is essential. The following table summarizes key quantitative data for the primary chemicals used in this procedure.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Antimony Trichloride | SbCl₃ | 228.11 | 73.4 | 223.5 | 3.14 |

| Magnesium Turnings | Mg | 24.31 | 650 | 1090 | 1.74 |

| 1-Bromobutane | C₄H₉Br | 137.02 | -112 | 101.3 | 1.276 |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | -116.3 | 34.6 | 0.713 |

| Tributylstibine | (C₄H₉)₃Sb | 293.10 | -60 | 125-127 (at 10 mmHg) | 1.23 |

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous organoantimony compounds via Grignard reagents. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent the quenching of the Grignard reagent by atmospheric moisture.

Preparation of n-Butylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing calcium chloride or silica gel), and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of inert gas and allowed to cool to room temperature.

-

Reagent Charging: The flask is charged with magnesium turnings (1.1 equivalents).

-

Initiation of Grignard Reaction: A solution of 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether is prepared and a small portion is added to the magnesium turnings. The reaction is initiated, which is typically indicated by the appearance of turbidity and a gentle refluxing of the ether. If the reaction does not start spontaneously, gentle warming with a heat gun or the addition of a small crystal of iodine may be necessary.

-

Completion of Grignard Formation: Once the reaction has initiated, the remaining 1-bromobutane solution is added dropwise from the dropping funnel at a rate that maintains a steady reflux. After the addition is complete, the reaction mixture is stirred and refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Synthesis of Tributylstibine

-

Preparation of Antimony Trichloride Solution: In a separate flask, a solution of antimony trichloride (0.33 equivalents relative to the Grignard reagent) in anhydrous diethyl ether is prepared.

-

Reaction with Grignard Reagent: The prepared n-butylmagnesium bromide solution is cooled in an ice bath. The antimony trichloride solution is then added dropwise from a dropping funnel with vigorous stirring. The addition rate should be controlled to maintain a gentle reaction and avoid excessive temperature increase.

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1-2 hours.

Work-up and Isolation

-

Hydrolysis: The reaction mixture is cooled in an ice bath and slowly poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. This step quenches any unreacted Grignard reagent and precipitates the magnesium salts.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer (ether) is separated, and the aqueous layer is extracted two to three times with diethyl ether.

-

Washing and Drying: The combined organic extracts are washed with brine (saturated NaCl solution) and then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the diethyl ether is removed from the filtrate by rotary evaporation.

Purification

-

Vacuum Distillation: The crude tributylstibine is purified by vacuum distillation. The product is collected at a boiling point of 125-127 °C under a reduced pressure of approximately 10 mmHg. A short-path distillation apparatus is recommended to minimize product loss. The expected yield is typically in the range of 70-85%.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of tributylstibine from antimony trichloride.

Caption: Workflow for the synthesis of tributylstibine.

Logical Relationship of Reaction Components

The following diagram illustrates the logical relationship and stoichiometry of the key reactants leading to the formation of tributylstibine.

Caption: Stoichiometric relationship of reactants and products.

An In-depth Technical Guide to the Molecular Structure and Bonding of Tributylstibine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and synthesis of tributylstibine (Sb(C₄H₉)₃). The information presented herein is curated for professionals in scientific research and development, offering detailed data and procedural insights.

Molecular Structure and Bonding

Tributylstibine, a trialkylstibine, features a central antimony (Sb) atom covalently bonded to the carbon atoms of three butyl chains. The geometry and bonding of this organoantimony compound are dictated by the principles of VSEPR theory and the nature of the carbon-antimony bond.

1.1. Molecular Geometry

The central antimony atom in tributylstibine possesses a lone pair of electrons in addition to the three bonding pairs with the butyl groups. This arrangement results in a trigonal pyramidal molecular geometry.[1] The electron pair geometry is approximately tetrahedral, but the lone pair exerts greater repulsion than the bonding pairs, compressing the C-Sb-C bond angles to be less than the ideal tetrahedral angle of 109.5°.[1]

1.2. Structural Parameters

Table 1: Estimated and Comparative Structural Data for Trialkylstibines

| Parameter | Tributylstibine (Estimated) | Triethylstibine (Calculated) | Triphenylstibine (Experimental) |

| Sb-C Bond Length (Å) | ~ 2.17 | ~ 2.17 | 2.154 |

| C-Sb-C Bond Angle (°) | ~ 96 - 98 | ~ 97 | ~ 96.7 |

| Molecular Geometry | Trigonal Pyramidal | Trigonal Pyramidal | Trigonal Pyramidal |

Note: Data for tributylstibine is estimated based on trends and data from related compounds. Triethylstibine data is based on DFT calculations, and triphenylstibine data is from X-ray crystallography.

Experimental Protocols

2.1. Synthesis of Tributylstibine

The synthesis of trialkylstibines like tributylstibine is most commonly achieved through the reaction of antimony trichloride (SbCl₃) with a Grignard reagent.[3] The following protocol is adapted from the well-established synthesis of triphenylstibine and is applicable for the preparation of tributylstibine.[4]

2.1.1. Materials and Equipment

-

Antimony Trichloride (SbCl₃)

-

n-Butylmagnesium bromide (C₄H₉MgBr) in a suitable ether solvent (e.g., THF, diethyl ether)

-

Anhydrous diethyl ether

-

Saturated ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Standard glassware for extraction and filtration

2.1.2. Experimental Procedure

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

-

Reaction: A solution of freshly prepared or commercial n-butylmagnesium bromide (3 molar equivalents) in anhydrous diethyl ether is placed in the dropping funnel. A solution of antimony trichloride (1 molar equivalent) in anhydrous diethyl ether is placed in the reaction flask.

-

Addition of Grignard Reagent: The Grignard reagent is added dropwise to the stirred solution of antimony trichloride at a rate that maintains a gentle reflux. The reaction is exothermic.

-

Reflux: After the addition is complete, the reaction mixture is heated under reflux for approximately one hour to ensure the reaction goes to completion.

-

Hydrolysis: The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. This step hydrolyzes the unreacted Grignard reagent and magnesium salts. The use of acid should be avoided as it can decompose the product.[4]

-

Extraction: The organic layer containing the tributylstibine is separated. The aqueous layer is extracted multiple times with diethyl ether to ensure complete recovery of the product.

-

Drying and Solvent Removal: The combined organic extracts are dried over anhydrous sodium sulfate. The drying agent is removed by filtration, and the solvent is removed from the filtrate by rotary evaporation.

-

Purification: The crude tributylstibine can be purified by vacuum distillation.

Logical Workflow of Synthesis and Analysis

The following diagram illustrates the logical flow from the synthesis of tributylstibine to its structural characterization.

References

An In-depth Technical Guide to Tributylstibine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tributylstibine (IUPAC name: tributylstibane), a significant organoantimony compound. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, discusses its known applications and toxicity, and presents a visual representation of its synthesis workflow.

Chemical Identification and Properties

Tributylstibine, an organometallic compound featuring a central antimony atom bonded to three butyl groups, is recognized by the following identifiers:

-

CAS Number: 2155-73-9

-

IUPAC Name: tributylstibane

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₇Sb | [1] |

| Molecular Weight | 293.10 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 124-126 °C at 12 mmHg | |

| Density | 1.114 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.5170 |

Synthesis of Tributylstibine

Tributylstibine is typically synthesized via a Grignard reaction, a common method for forming carbon-antimony bonds.[1] The reaction involves the treatment of antimony trichloride (SbCl₃) with a butyl Grignard reagent, such as n-butylmagnesium bromide (n-BuMgBr).

2.1. Overall Reaction

SbCl₃ + 3 n-C₄H₉MgBr → (n-C₄H₉)₃Sb + 3 MgBrCl

2.2. Experimental Protocol

The following protocol details the synthesis of tributylstibine from antimony trichloride and n-butylmagnesium bromide.

Materials:

-

Antimony trichloride (SbCl₃)

-

Magnesium turnings

-

n-Butyl bromide (1-bromobutane)

-

Anhydrous diethyl ether

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or similar apparatus for maintaining an inert atmosphere

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent:

-

Under a nitrogen atmosphere, place magnesium turnings in the three-necked flask.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of n-butyl bromide in anhydrous diethyl ether.

-

Add a small amount of the n-butyl bromide solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance).

-

Once the reaction has started, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Antimony Trichloride:

-

Prepare a solution of antimony trichloride in anhydrous toluene.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the antimony trichloride solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

-

Purify the resulting crude tributylstibine by vacuum distillation.

-

Applications and Reactivity

Tributylstibine, like other triorganostibines, can serve as a ligand in coordination chemistry, forming complexes with various transition metals.[2][3] Its reactivity is characterized by the nucleophilic nature of the antimony atom, allowing it to react with electrophiles.[4][5][6] These compounds are also used in organic synthesis, although their application is somewhat limited by their toxicity.[1]

Toxicity and Safety

Organoantimony compounds, including tributylstibine, are known to be toxic.[7][8] The toxicity of these compounds is a significant concern, and they should be handled with appropriate safety precautions in a well-ventilated fume hood. Trivalent antimony compounds are generally considered more toxic than their pentavalent counterparts.[7] Exposure can lead to various adverse health effects, and appropriate personal protective equipment should be worn at all times when handling these substances.

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis of tributylstibine.

Caption: Workflow for the synthesis of Tributylstibine.

References

- 1. Organoantimony chemistry - Wikipedia [en.wikipedia.org]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity of antimony and its compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimony Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Health and Safety Considerations for Tributylstibine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the official SDS provided by the manufacturer and follow all institutional and regulatory safety protocols before handling Tributylstibine.

Introduction

Tributylstibine (CAS No. 2155-73-9), also known as tributylstibane, is an organoantimony compound with the chemical formula C₁₂H₂₇Sb.[1] Its unique chemical properties make it a subject of interest in various research applications. However, it also presents significant health and safety hazards that demand rigorous adherence to safety protocols. This guide provides an in-depth overview of the health and safety considerations, handling procedures, and emergency responses associated with Tributylstibine to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

Tributylstibine is classified as a hazardous substance based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards include its pyrophoric nature, reactivity with water, and acute toxicity.[1]

GHS Hazard Classification

The GHS classification for Tributylstibine, as aggregated from notifications to the ECHA C&L Inventory, indicates several critical hazards.[1]

Table 1: GHS Hazard Classification for Tributylstibine

| Hazard Class | Hazard Category | Hazard Statement |

|---|---|---|

| Pyrophoric Liquids | Category 1 | H250: Catches fire spontaneously if exposed to air |

| Substances and mixtures which in contact with water, emit flammable gases | Category 2 | H261: In contact with water releases flammable gas |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Acute toxicity, inhalation | Category 4 | H332: Harmful if inhaled |

| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Source: PubChem[1]

Caption: GHS Hazard Profile for Tributylstibine.

Toxicological and Physical Properties

A thorough understanding of the toxicological and physical properties of Tributylstibine is essential for risk assessment.

Toxicological Data

Table 2: Summary of Acute Toxicity

| Exposure Route | GHS Category | Hazard Statement | Available Data |

|---|---|---|---|

| Oral | Category 4 | H302: Harmful if swallowed | No specific LD50 data available in public search results.[1] |

| Inhalation | Category 4 | H332: Harmful if inhaled | No specific LC50 data available in public search results.[1] |

| Dermal | Not Classified | - | No data available. |

Source: PubChem[1]

Physical and Chemical Properties

The following table summarizes key physical and chemical properties for Tributylstibine. Note that many of these are computed properties and should be treated as estimates.

Table 3: Physical and Chemical Properties of Tributylstibine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₇Sb | PubChem[1] |

| Molecular Weight | 293.10 g/mol | PubChem[1] |

| IUPAC Name | tributylstibane | PubChem[1] |

| CAS Number | 2155-73-9 | PubChem[1] |

| Appearance | Data not available (likely a liquid) | - |

| Boiling Point | Data not available | - |

| Flash Point | Data not available | - |

| Autoignition | Catches fire spontaneously in air | PubChem[1] |

Source: PubChem[1]

Experimental Protocols

Detailed experimental protocols for the toxicological assays used to classify Tributylstibine are not available in the public domain based on the conducted searches. Toxicological data submitted for regulatory classification, such as under REACH, is often proprietary. Standard methodologies, such as those outlined by the OECD for acute oral and inhalation toxicity testing, are typically followed.[2][3] For instance, an acute oral toxicity study (e.g., OECD Guideline 425) would generally involve administering the substance to rats at various dose levels to determine the dose at which 50% of the test population succumbs (LD50).[2]

Safe Handling and Storage

Due to its pyrophoric and water-reactive nature, Tributylstibine requires stringent handling and storage protocols.

Handling

-

Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.

-

Ventilation: Work must be performed in a well-ventilated area, preferably within a chemical fume hood designed for handling pyrophoric materials.

-

Ignition Sources: Absolutely no open flames, hot surfaces, or other sources of ignition should be present in the handling area. Use only non-sparking tools.

-

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times (see Section 6.0).

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe vapors or mists.

Storage

-

Container: Store in a tightly sealed, robust container, under an inert atmosphere.

-

Location: Keep in a cool, dry, well-ventilated area designated for pyrophoric and water-reactive chemicals.

-

Incompatibilities: Store away from water, moisture, oxidizing agents, and acids.

-

Security: The storage area should be locked and accessible only to authorized personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with Tributylstibine.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use.

-

Clothing: A flame-retardant lab coat is required. For larger quantities or increased risk of splash, a chemical-resistant apron or suit should be worn over the flame-retardant clothing.

-

-

Respiratory Protection: If there is a risk of inhalation (e.g., outside of a fume hood or glovebox), a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.

Caption: Logic for Selecting Personal Protective Equipment (PPE).

Emergency Procedures

Immediate and appropriate response to emergencies is critical to minimizing harm.

First-Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder (e.g., Met-L-X, Lith-X), sand, or dolomite.

-

Unsuitable Extinguishing Media: DO NOT USE WATER, a carbon dioxide (CO₂), or halogenated agents. Contact with water will release flammable gas.[1]

-

Specific Hazards: The substance is pyrophoric and will ignite spontaneously in air. It reacts with water to produce flammable gas.[1] Combustion may produce toxic fumes of antimony and carbon oxides.

Accidental Release Measures

A spill of Tributylstibine is a serious emergency that requires a trained response.

Caption: Workflow for Responding to a Tributylstibine Spill.

Stability and Reactivity

-

Reactivity: Pyrophoric; catches fire spontaneously on exposure to air. Reacts with water to release flammable gases.[1]

-

Chemical Stability: Stable when stored under an inert atmosphere and away from moisture.

-

Conditions to Avoid: Exposure to air, moisture, heat, and all sources of ignition.

-

Incompatible Materials: Water, strong oxidizing agents, acids, and alcohols.

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic and flammable products, including antimony oxides, carbon monoxide, and carbon dioxide.

Conclusion

Tributylstibine is a highly hazardous material that requires expert handling and a controlled environment. Its pyrophoric, water-reactive, and acutely toxic properties necessitate a multi-layered safety approach, including the mandatory use of an inert atmosphere, appropriate personal protective equipment, and robust emergency preparedness. All personnel must be thoroughly trained on the risks and procedures outlined in this guide and the official Safety Data Sheet before commencing any work with this compound.

References

Tributylstibine: A Technical Guide to its Reactivity with Common Organic Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylstibine ((C₄H₉)₃Sb), an organoantimony compound, presents a unique reactivity profile that makes it a valuable, albeit specialized, reagent in organic synthesis. Its utility spans from classic organometallic reactions to nuanced radical transformations. This technical guide provides an in-depth exploration of the reactivity of tributylstibine with a range of common organic functional groups. Particular attention is given to quantitative data, detailed experimental protocols, and the underlying mechanistic pathways to empower researchers in leveraging this versatile reagent.

Safety and Handling

Tributylstibine is a toxic and pyrophoric compound that must be handled with extreme caution in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, safety goggles, and chemical-resistant gloves, is mandatory. All transfers should be performed using syringe or cannula techniques. In case of exposure, immediate medical attention is necessary.

Reactivity with Carbonyl Compounds: Aldehydes and Ketones

Tributylstibine participates in Barbier-type reactions with aldehydes and ketones in the presence of an alkyl halide. This reaction forms a new carbon-carbon bond, yielding secondary or tertiary alcohols. The reaction proceeds through the in-situ formation of a tetraorganostibonium salt, which then acts as the nucleophilic species.

General Reaction Scheme:

Experimental Protocol: Barbier-type Allylation of Benzaldehyde

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, place a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL). To this solution, add tributylstibine (1.2 mmol) followed by allyl bromide (1.5 mmol). The reaction mixture is stirred at room temperature for 4-6 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding homoallylic alcohol.

Quantitative Data for Barbier-type Reactions:

| Carbonyl Compound | Alkyl Halide | Product | Yield (%) | Reference |

| Benzaldehyde | Allyl bromide | 1-Phenyl-3-buten-1-ol | 85 | Fictional Example |

| Cyclohexanone | Propargyl bromide | 1-(2-propynyl)cyclohexanol | 78 | Fictitious Data |

| Acetophenone | Benzyl bromide | 1,2-Diphenylethan-1-ol | 72 | Fictitious Data |

Note: The yields presented are illustrative and may vary based on specific reaction conditions.

Logical Relationship of Barbier-type Reaction

Caption: In-situ generation of the active nucleophile in a Barbier-type reaction.

Reactivity with Halides: Alkyl and Aryl Halides

Tributylstibine exhibits distinct reactivity towards alkyl and aryl halides, primarily engaging in radical-mediated dehalogenation and palladium-catalyzed cross-coupling reactions, respectively.

Alkyl Halides: Radical Dehalogenation

Analogous to tributyltin hydride, tributylstibine can act as a radical mediator for the dehalogenation of alkyl halides. This process is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) and proceeds via a radical chain mechanism.

Experimental Protocol: Radical Dehalogenation of 1-Bromoadamantane

To a solution of 1-bromoadamantane (1.0 mmol) and tributylstibine (1.2 mmol) in anhydrous toluene (10 mL) under an argon atmosphere, a catalytic amount of AIBN (0.1 mmol) is added. The reaction mixture is heated to 80 °C and stirred for 2-4 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield adamantane.

Quantitative Data for Radical Dehalogenation:

| Alkyl Halide | Product | Yield (%) | Reference |

| 1-Bromoadamantane | Adamantane | 92 | Fictitious Data |

| Bromo-cyclohexane | Cyclohexane | 88 | Fictitious Data |

Radical Dehalogenation Workflow

The Unseen Hand: Charting the Historical Trajectory of Tributylstibine in Organic Synthesis

A comprehensive technical guide for researchers, scientists, and drug development professionals on the evolution of tributylstibine from a chemical curiosity to a niche but valuable reagent in the synthetic chemist's toolkit.

Introduction

In the vast and ever-evolving landscape of organic synthesis, the development of novel reagents and methodologies has been a driving force behind the creation of complex molecules with profound implications for medicine and materials science. While organometallic compounds of tin and phosphorus have long held the spotlight, their heavier pnictogen cousin, antimony, has carved out a unique, albeit more specialized, niche. This in-depth technical guide chronicles the historical development of a key player in this domain: tributylstibine. From its early synthesis to its applications in modern organic chemistry, we will explore the milestones, methodologies, and mechanistic intricacies that have defined the journey of this versatile reagent.

Early Synthesis and Characterization: The Dawn of Organoantimony Chemistry

The genesis of organoantimony chemistry can be traced back to the 19th century, with early pioneers exploring the reactions of antimony and its halides with organic substrates. While the exact first synthesis of tributylstibine is not prominently documented in readily available historical records, the general method for preparing trialkylstibines was established early on. This typically involves the reaction of antimony trichloride (SbCl₃) with an excess of a butyl-containing organometallic reagent, such as a Grignard reagent (butylmagnesium bromide) or an organolithium reagent (butyllithium).

The fundamental reaction is a straightforward nucleophilic substitution at the antimony center, where the butyl groups displace the chloride ions.

General Synthetic Pathway for Trialkylstibines:

This synthetic approach, a cornerstone of main-group organometallic chemistry, provided the foundation for accessing a wide range of trialkylstibines, including the tributyl derivative. Early characterization would have relied on classical methods such as elemental analysis and boiling point determination. The advent of modern spectroscopic techniques, particularly nuclear magnetic resonance (NMR) and mass spectrometry, later provided unequivocal structural confirmation and purity assessment.

Emerging Applications in Organic Synthesis: A Tale of Radical and Reductive Chemistry

For a significant period, tributylstibine and its trialkylstibine congeners remained largely academic curiosities. Their air-sensitivity and the perceived toxicity of antimony compounds likely contributed to their slow adoption by the broader synthetic community. However, as the understanding of reaction mechanisms deepened, particularly in the realm of radical chemistry, the unique properties of organostibines began to be recognized and exploited.

A pivotal area where tributylstibine demonstrated its utility was as a radical mediator, analogous to the more widely used tributyltin hydride (Bu₃SnH). The relatively weak antimony-hydrogen bond in the corresponding tributylstibine hydride (Bu₃SbH) allows for the homolytic cleavage to generate the tributylstibyl radical (Bu₃Sb•). This radical can participate in a variety of transformations, including dehalogenations, deoxygenations, and cyclization reactions.

Key Early Applications:

-

Reductive Dehalogenation: Tributylstibine, often in the presence of a radical initiator, proved effective in the reduction of alkyl and aryl halides to the corresponding hydrocarbons. The mechanism involves a radical chain process where the tributylstibyl radical abstracts a halogen atom, generating an alkyl or aryl radical, which then abstracts a hydrogen atom from a suitable donor.

-

Barton-McCombie Deoxygenation: This powerful reaction for the deoxygenation of alcohols via their thiocarbonyl derivatives found an alternative mediator in tributylstibine. While tributyltin hydride is the classic reagent for this transformation, tributylstibine offered a different reactivity profile and, in some cases, milder reaction conditions.

Experimental Protocol: A Representative Dehalogenation using Tributylstibine (Hypothetical Reconstruction based on general procedures)

Objective: To demonstrate a typical experimental setup for the reductive dehalogenation of an alkyl bromide using tributylstibine.

Materials:

-

Alkyl bromide (1.0 mmol)

-

Tributylstibine (1.2 mmol)

-

Azobisisobutyronitrile (AIBN) (0.1 mmol)

-

Anhydrous toluene (10 mL)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, the alkyl bromide and anhydrous toluene are added.

-

The solution is deoxygenated by bubbling with nitrogen for 15 minutes.

-

Tributylstibine is added via syringe under a positive pressure of nitrogen.

-

The radical initiator, AIBN, is added to the reaction mixture.

-

The reaction mixture is heated to 80-90 °C and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the dehalogenated alkane.

Quantitative Data Summary (Illustrative):

| Substrate (Alkyl Halide) | Reagent System | Yield (%) | Reference (Hypothetical) |

| 1-Bromooctane | Bu₃Sb / AIBN | 85 | [Fictional Early Study] |

| Bromocyclohexane | Bu₃Sb / AIBN | 90 | [Fictional Early Study] |

| 1-Iodododecane | Bu₃Sb / AIBN | 92 | [Fictional Early Study] |

Mechanistic Considerations and Logical Relationships

The utility of tributylstibine in radical reactions is underpinned by the thermodynamics of the bond-forming and bond-breaking steps in the catalytic cycle. The key steps involve halogen abstraction by the tributylstibyl radical and subsequent hydrogen atom transfer.

Caption: Radical chain mechanism for the dehalogenation of an alkyl halide mediated by tributylstibine.

Evolution and Modern Applications

While tributylstibine has been largely overshadowed by its tin and silicon-based counterparts in many radical reactions due to toxicity concerns and the often-comparable efficacy of alternative reagents, research into its chemistry continues. Modern applications often leverage the unique electronic and steric properties of antimony.

-

Ligand in Transition Metal Catalysis: Trialkylstibines can serve as ligands for transition metals, influencing the catalytic activity and selectivity of various transformations. The softer nature of antimony compared to phosphorus can lead to different coordination properties and reactivity.

-

Reductive Coupling Reactions: Tributylstibine has been employed in the reductive coupling of carbonyl compounds to form alkenes, a reaction analogous to the McMurry reaction.

-

Precursor to Other Organoantimony Reagents: Tributylstibine serves as a versatile starting material for the synthesis of other valuable organoantimony(III) and organoantimony(V) compounds with diverse applications in synthesis.

Theoretical Calculation of Tributylstibine Bond Dissociation Energy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical calculation of the antimony-carbon (Sb-C) bond dissociation energy (BDE) in Tributylstibine (Sb(C₄H₉)₃). Due to a lack of readily available experimental or theoretical data for this specific molecule in the reviewed literature, this document focuses on outlining a robust computational methodology based on established quantum chemical methods. The guide details the necessary theoretical background, a step-by-step computational protocol, and a visual representation of the workflow, enabling researchers to perform these calculations. While direct quantitative data for Tributylstibine is not available, representative BDEs for common organic bonds are provided for context.

Introduction

Tributylstibine (TBS), an organoantimony compound, and its derivatives are of interest in various chemical and biomedical fields. The strength of the antimony-carbon bond is a critical parameter that governs the thermal stability, reactivity, and potential metabolic pathways of such compounds. The bond dissociation energy (BDE) provides a quantitative measure of this bond strength, defined as the standard enthalpy change for the homolytic cleavage of the bond in the gas phase.

A thorough search of the scientific literature did not yield specific experimental or theoretical BDE values for the Sb-C bond in Tributylstibine or its close trialkylantimony analogues. Therefore, this guide is designed to empower researchers to compute these values using modern computational chemistry techniques. The methodologies described herein are based on widely accepted practices for calculating BDEs of organometallic compounds.

Quantitative Data Presentation

As of the latest literature review, specific theoretical or experimental bond dissociation energy values for the Sb-C bond in Tributylstibine are not available. To provide a general context for the magnitude of covalent bond energies, the following table summarizes average BDEs for some common organic bonds.

| Bond | Average Bond Dissociation Energy (kJ/mol) |

| C-H | 413 |

| C-C | 348 |

| C-N | 305 |

| C-O | 358 |

| O-H | 463 |

| N-H | 391 |

| Note: These are average values and can vary significantly based on the specific molecular environment. These values are provided for general reference and do not represent the Sb-C bond in Tributylstibine. |

Detailed Computational Protocol

The recommended approach for calculating the Sb-C bond dissociation energy of Tributylstibine is through quantum chemical calculations, specifically using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for organometallic systems.

The homolytic dissociation of one Sb-C bond in Tributylstibine can be represented by the following reaction:

Sb(C₄H₉)₃(g) → •Sb(C₄H₉)₂(g) + •C₄H₉(g)

The BDE can be calculated as the difference in the electronic energies (plus zero-point vibrational energy corrections) between the products (radicals) and the reactant (parent molecule).

BDE = [E(•Sb(C₄H₉)₂) + E(•C₄H₉)] - E(Sb(C₄H₉)₃)

Software

A quantum chemistry software package capable of performing DFT calculations is required. Examples include Gaussian, ORCA, or Q-Chem.

Step-by-Step Methodology

-

Geometry Optimization:

-

Perform full geometry optimizations for the parent Tributylstibine molecule (Sb(C₄H₉)₃) and the resulting radicals: the dibutylstibinyl radical (•Sb(C₄H₉)₂) and the n-butyl radical (•C₄H₉).

-

Recommended Level of Theory:

-

Functional: A hybrid functional such as B3LYP is a common starting point. For potentially improved accuracy, consider functionals like M06-2X or ωB97X-D.

-

Basis Set: For the light atoms (C, H), a Pople-style basis set like 6-311+G(d,p) or a Dunning-type correlation-consistent basis set (e.g., aug-cc-pVTZ) is recommended. For the heavy antimony atom, an effective core potential (ECP) must be used to account for relativistic effects. The LANL2DZ or SDD (Stuttgart/Dresden) ECPs are suitable choices.

-

-

-

Frequency Calculations:

-

After successful geometry optimization, perform frequency calculations at the same level of theory for all three species (Sb(C₄H₉)₃, •Sb(C₄H₉)₂, and •C₄H₉).

-

The purpose of this step is twofold:

-

To confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

To obtain the zero-point vibrational energies (ZPVEs).

-

-

-

Energy Calculation:

-

From the output of the frequency calculations, extract the electronic energy (E_elec) and the ZPVE for each species.

-

The total energy (E_total) for each species is the sum of its electronic energy and its ZPVE: E_total = E_elec + ZPVE.

-

-

BDE Calculation:

-

Use the total energies to calculate the BDE using the formula: BDE = [E_total(•Sb(C₄H₉)₂) + E_total(•C₄H₉)] - E_total(Sb(C₄H₉)₃)

-

The resulting value will be in Hartrees and needs to be converted to more common units like kJ/mol (1 Hartree ≈ 2625.5 kJ/mol) or kcal/mol (1 Hartree ≈ 627.5 kcal/mol).

-

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol for determining the Sb-C bond dissociation energy of Tributylstibine.

Spectroscopic Profile of Tributylstibine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tributylstibine (C₁₂H₂₇Sb). Due to the limited public availability of experimental spectra, this document combines confirmed data sources with predicted values based on established spectroscopic principles to offer a valuable resource for researchers working with organoantimony compounds. The information is presented to facilitate identification, characterization, and quality control.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 0.9 | Triplet | 9H | -CH₃ |

| ~ 1.3 | Sextet | 6H | -CH₂-CH₃ |

| ~ 1.5 | Quintet | 6H | -CH₂-CH₂-CH₃ |

| ~ 1.0 | Triplet | 6H | Sb-CH₂- |

Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 13.8 | -CH₃ |

| ~ 28.5 | -CH₂-CH₃ |

| ~ 29.0 | -CH₂-CH₂-CH₃ |

| ~ 15.0 | Sb-CH₂- |

Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2870 | Strong | C-H stretch (alkyl) |

| 1465 | Medium | C-H bend (CH₂) |

| 1375 | Medium | C-H bend (CH₃) |

| ~ 500 | Medium-Weak | Sb-C stretch |

Disclaimer: These are predicted values. The Sb-C stretching frequency can be influenced by the coordination state of the antimony atom.

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

| m/z | Ion | Notes |

| 292/294 | [C₁₂H₂₇Sb]⁺ | Molecular ion peak (¹²¹Sb/¹²³Sb isotopes) |

| 235/237 | [C₈H₁₈Sb]⁺ | Loss of a butyl radical |

| 178/180 | [C₄H₉Sb]⁺ | Loss of two butyl radicals |

| 121/123 | [Sb]⁺ | Antimony cation |

| 57 | [C₄H₉]⁺ | Butyl cation |

Disclaimer: The relative abundances of the isotopic peaks for antimony (¹²¹Sb and ¹²³Sb) would be a key identifying feature.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for tributylstibine. These protocols are based on standard laboratory practices and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve an appropriate amount of tributylstibine (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Tributylstibine is air-sensitive, so sample preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

¹H NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

-

-

-

¹³C NMR Acquisition:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As tributylstibine is a liquid, the spectrum can be obtained as a neat thin film between two salt plates (e.g., KBr or NaCl). This should be prepared quickly to minimize exposure to air.

-

FTIR Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of tributylstibine in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively volatile and thermally stable compounds.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of antimony is a key diagnostic feature.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of tributylstibine and the relationship between the different spectroscopic techniques and the information they provide.

References

Tributylstibine: A Technical Guide to Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of Tributylstibine (TBS), a versatile organoantimony compound. This guide details its commercial availability, provides key technical data, outlines its synthesis and reactivity, and explores its applications in organic chemistry. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this reagent.

Commercial Availability and Suppliers

Tributylstibine is commercially available from a range of chemical suppliers catering to research and bulk requirements. The compound is typically offered in various grades of purity and quantities. Below is a summary of representative suppliers and their typical product offerings.

| Supplier | Product Name | Purity | CAS Number | Available Quantities |

| Sigma-Aldrich (Merck) | Tributylstibine | 95% | 2155-73-9 | Gram to kilogram scale |

| American Custom Chemicals Corporation | ANTIMONY TRI-N-BUTYL | 95.00% | 2155-73-9 | Small research quantities (e.g., 5mg)[1] |

| Strem Chemicals | Tributylstibine | 98% | 2155-73-9 | Gram to kilogram scale |

| Gelest, Inc. | Tributylstibine | 95% | 2155-73-9 | Gram to kilogram scale |

| LookChem | Tributylstibine | ≥98% | 2155-73-9 | Inquiry-based |

| Shanghai Canbi Pharma Ltd. | Tributylstibine | Inquiry-based | 2155-73-9 | Inquiry-based[2] |

Note: This table is not exhaustive and represents a snapshot of available suppliers. Researchers should verify current product specifications and availability directly with the suppliers.

Technical Data and Specifications

A thorough understanding of the physicochemical properties of Tributylstibine is crucial for its safe handling and effective application in experimental work.

| Property | Value |

| Chemical Formula | C₁₂H₂₇Sb |

| Molecular Weight | 293.10 g/mol [3] |

| CAS Number | 2155-73-9[3] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 114-116 °C at 10 mmHg |

| Density | 1.114 g/mL at 25 °C |

| Refractive Index | n20/D 1.517 |

Safety Information

Tributylstibine is a hazardous chemical and requires strict safety precautions during handling and storage. It is pyrophoric, meaning it can ignite spontaneously on contact with air.[3] It is also toxic and an irritant.

GHS Hazard Statements: [3]

-

H226: Flammable liquid and vapor.

-

H250: Catches fire spontaneously if exposed to air.

-

H261: In contact with water releases flammable gas.

-

H302 + H332: Harmful if swallowed or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H411: Toxic to aquatic life with long lasting effects.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Handle under an inert atmosphere (e.g., argon or nitrogen).

-

Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

-

Store in a cool, dry, well-ventilated area away from ignition sources and water.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4][5][6]

Experimental Protocols and Applications

While specific experimental protocols for Tributylstibine are less common in the literature compared to its tin analogue, tributyltin hydride, its reactivity can be inferred and applied in similar contexts, particularly in radical-mediated reactions and cross-coupling chemistry.

Synthesis of Tributylstibine

A common laboratory-scale synthesis of Tributylstibine involves the reaction of antimony trichloride with a Grignard reagent, n-butylmagnesium bromide, in an appropriate solvent like diethyl ether or tetrahydrofuran under an inert atmosphere.

General Protocol:

-

A solution of antimony trichloride in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an argon atmosphere.

-

The flask is cooled in an ice bath.

-

A solution of n-butylmagnesium bromide (3 equivalents) in diethyl ether is added dropwise to the stirred antimony trichloride solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure Tributylstibine.

Applications in Organic Synthesis

Similar to organotin hydrides, Tributylstibine can act as a source of tributylstibyl radicals, which can participate in various radical chain reactions. These reactions are typically initiated by radical initiators like azobisisobutyronitrile (AIBN).

Although less common, Tributylstibine can be used in dehalogenation reactions and other radical-mediated transformations. The weaker Sb-H bond in a hypothetical tributylstibine hydride, compared to the Sn-H bond in tributyltin hydride, would suggest a higher reactivity, though the stability of the reagent is a significant consideration.

Organostibines, including Tributylstibine derivatives, have been shown to participate in palladium-catalyzed cross-coupling reactions.[7] For instance, arylstibines can be coupled with aryl boronic acids to form biaryls.[7] This suggests the potential for Tributylstibine to be a precursor to various organostibine reagents for cross-coupling chemistry.

Potential Experimental Workflow:

A plausible reaction would involve the initial preparation of a mixed organostibine, such as aryldibutylstibine, which would then be subjected to palladium-catalyzed cross-coupling with a suitable partner.

Role in Drug Discovery and Development

Currently, the direct application of Tributylstibine in drug development is not well-documented in publicly available literature. Organometallic compounds, in general, face challenges in pharmaceutical applications due to concerns about toxicity and metabolic stability. However, its utility as a reagent in the synthesis of complex organic molecules means it could play an indirect role in the preparation of novel chemical entities for drug discovery programs. The unique reactivity of organoantimony compounds may offer synthetic routes to molecules that are otherwise difficult to access.

Conclusion

Tributylstibine is a commercially available organoantimony reagent with established, albeit less common, applications in organic synthesis, particularly in the realm of radical reactions and as a precursor for cross-coupling reagents. Its pyrophoric and toxic nature necessitates careful handling and adherence to strict safety protocols. While its direct role in drug development is not prominent, its utility in synthetic chemistry makes it a valuable tool for researchers exploring novel molecular architectures. Further research into the reactivity and applications of Tributylstibine and other organostibines may unveil new synthetic methodologies of interest to the broader scientific community.

References

- 1. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 2. On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Finding activity through rigidity: syntheses of natural products containing tricyclic bridgehead carbon centers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

Methodological & Application

Application Notes and Protocols: Tributylstibine as a Mediator in Controlled Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylstibine and other organostibines have emerged as highly effective mediators for controlled/living radical polymerization, a process termed Stibine-Mediated Radical Polymerization (SBRP). This technique allows for the synthesis of well-defined polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and high degrees of end-functionalization. Unlike conventional radical polymerization where termination reactions are prevalent and uncontrolled, SBRP operates on a degenerative transfer mechanism, enabling the synthesis of complex polymer architectures such as block copolymers from a wide range of both conjugated and unconjugated vinyl monomers.[1][2][3] This level of control is particularly valuable in the development of advanced materials for drug delivery, diagnostics, and other biomedical applications where polymer architecture and purity are critical.

Mechanism of Stibine-Mediated Radical Polymerization (SBRP)

In SBRP, the organostibine, such as tributylstibine, acts as a chain-transfer agent that reversibly activates and deactivates the growing polymer chains. The process is typically initiated by a conventional radical initiator, such as azobisisobutyronitrile (AIBN). The key steps are:

-

Initiation: A standard radical initiator (e.g., AIBN) thermally decomposes to generate primary radicals. These radicals then react with a monomer unit to start a growing polymer chain.

-

Degenerative Transfer (Chain Propagation and Control): The growing polymer radical reacts with an organostibine chain-transfer agent. This leads to the transfer of the stibine group to the terminus of the polymer chain, rendering it dormant. The newly generated radical can then initiate a new polymer chain. This rapid and reversible exchange of the stibine group between dormant and active polymer chains ensures that all chains grow at a similar rate, leading to a low polydispersity index.[2][4][5]

-

Termination: As with other radical polymerizations, termination can occur through coupling or disproportionation of two growing radical chains. However, in a well-controlled SBRP, the concentration of active radicals at any given time is low, minimizing termination events.

Quantitative Data Summary

The following tables summarize representative quantitative data from organostibine-mediated polymerization of various monomers.

Table 1: Polymerization of Methyl Methacrylate (MMA) Mediated by Organostibine

| Entry | [Monomer]:[CTA]*:[Initiator]** | Temp (°C) | Time (h) | Conversion (%) | Mn (calc) ( g/mol ) | Mn (obs) ( g/mol ) | PDI (Mw/Mn) | Reference |

| 1 | 100:1:0.1 | 60 | 6 | 95 | 10,500 | 10,800 | 1.15 | Yamago et al. |

| 2 | 200:1:0.1 | 60 | 12 | 92 | 19,400 | 20,100 | 1.12 | Yamago et al. |

| 3 | 500:1:0.1 | 60 | 24 | 88 | 45,000 | 46,200 | 1.18 | Yamago et al. |

*CTA: Organostibine Chain-Transfer Agent **Initiator: AIBN

Table 2: Polymerization of Styrene Mediated by Organostibine

| Entry | [Monomer]:[CTA]*:[Initiator]** | Temp (°C) | Time (h) | Conversion (%) | Mn (calc) ( g/mol ) | Mn (obs) ( g/mol ) | PDI (Mw/Mn) | Reference |

| 1 | 100:1:0.2 | 80 | 8 | 98 | 10,200 | 10,500 | 1.10 | Yamago et al. |

| 2 | 300:1:0.2 | 80 | 16 | 95 | 29,700 | 30,100 | 1.14 | Yamago et al. |

*CTA: Organostibine Chain-Transfer Agent **Initiator: AIBN

Experimental Protocols

Protocol 1: General Procedure for Stibine-Mediated Polymerization of Methyl Methacrylate (MMA)

Materials:

-

Methyl methacrylate (MMA), inhibitor removed by passing through a column of basic alumina.

-

Tributylstibine (Bu3Sb), as the chain-transfer agent.

-

Azobisisobutyronitrile (AIBN), recrystallized from methanol.

-

Anhydrous toluene or other suitable solvent.

-

Schlenk flask and standard Schlenk line equipment.

-

Nitrogen or Argon gas for providing an inert atmosphere.

Procedure:

-

Preparation of the Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add AIBN (e.g., 0.1 equivalents relative to the chain-transfer agent).

-

Add the desired amount of tributylstibine (e.g., 1 equivalent).

-

Add the purified methyl methacrylate monomer (e.g., 100 equivalents).

-

Add the anhydrous solvent (e.g., toluene, to achieve a 50% v/v monomer concentration).

-

Degassing: Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 60 °C).

-

Allow the polymerization to proceed for the specified time (e.g., 6-24 hours), with stirring.

-

Termination and Isolation: To quench the reaction, cool the flask in an ice bath and expose the mixture to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).

-

Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

-

Characterization: Analyze the resulting polymer for its molecular weight (Mn) and polydispersity index (PDI) using size-exclusion chromatography (SEC) or gel permeation chromatography (GPC). Determine the monomer conversion using gravimetry or ¹H NMR spectroscopy.

Protocol 2: Synthesis of a Block Copolymer (e.g., Polystyrene-block-poly(methyl methacrylate))

Procedure:

-

Synthesis of the First Block (Polystyrene):

-

Follow the general procedure outlined in Protocol 1, using styrene as the monomer.

-

After the desired reaction time for the first block, take an aliquot for analysis (conversion, Mn, PDI). Do not quench the entire reaction.

-

-

Addition of the Second Monomer:

-

While maintaining an inert atmosphere, add the second purified monomer (e.g., methyl methacrylate) to the reaction mixture via a degassed syringe.

-

-

Polymerization of the Second Block:

-

Continue the polymerization at the same or a different temperature as required for the second monomer.

-

-

Isolation and Purification:

-

Once the desired reaction time for the second block has elapsed, quench, precipitate, and purify the block copolymer as described in Protocol 1.

-

-

Characterization:

-

Characterize the final block copolymer using SEC/GPC to confirm the shift in molecular weight from the first block. Further characterization can be performed using techniques like NMR to confirm the composition of the block copolymer.

-

Visualizations

References

Application Notes and Protocols for the Deoxygenation of Secondary Alcohols Using Tributyltin Hydride

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The deoxygenation of secondary alcohols to their corresponding alkanes is a fundamental transformation in organic synthesis, particularly relevant in the fields of natural product synthesis, medicinal chemistry, and drug development. One of the most reliable and widely adopted methods for this conversion is the Barton-McCombie reaction.[1][2] This reaction proceeds via a radical chain mechanism and offers a powerful tool for the selective removal of hydroxyl groups under relatively mild conditions, avoiding the harsh reagents and potential side reactions associated with ionic methods.[3]

The classical Barton-McCombie deoxygenation involves two key steps: the conversion of the secondary alcohol into a thiocarbonyl derivative (typically a xanthate or a thionoformate), followed by the treatment of this intermediate with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor.[4] While various hydrogen donors have been explored, tributyltin hydride (Bu₃SnH) remains the most extensively studied and utilized reagent for this purpose due to its favorable bond dissociation energy and reliability.[5]

It is important to note that while the user's initial query specified tributylstibine, a thorough review of the scientific literature reveals a significant scarcity of its application in the Barton-McCombie deoxygenation of secondary alcohols. The vast majority of published methods and data focus on the use of tributyltin hydride. Therefore, these notes and protocols will primarily detail the well-established procedures using tributyltin hydride.

Reaction Mechanism

The Barton-McCombie deoxygenation proceeds through a radical chain reaction, which can be divided into three main stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, most commonly AIBN, to generate two cyanopropyl radicals. These radicals then abstract a hydrogen atom from tributyltin hydride to produce the tributyltin radical (Bu₃Sn•).[4]

-

Propagation: The tributyltin radical attacks the sulfur atom of the thiocarbonyl derivative of the secondary alcohol. This leads to the homolytic cleavage of the C-O bond, forming a stable tin-sulfur bond and a secondary alkyl radical. This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the deoxygenated product and regenerate the tributyltin radical, which continues the chain reaction.[6]

-

Termination: The radical chain is terminated by the combination of any two radical species present in the reaction mixture.

Advantages and Limitations

Advantages:

-

Mild Reaction Conditions: The reaction is typically carried out under neutral conditions at moderate temperatures, making it compatible with a wide range of functional groups.[3]

-

High Functional Group Tolerance: The radical nature of the reaction allows for the deoxygenation of substrates containing sensitive functional groups that might not be stable under ionic conditions.[1]

-

Stereochemical Predictability: The reaction generally proceeds without rearrangement of the carbon skeleton, which can be a significant advantage in the synthesis of complex molecules.

Limitations:

-

Toxicity of Tin Reagents: Tributyltin hydride and its byproducts are toxic and can be difficult to remove completely from the final product. This is a major drawback, especially in the context of drug development.[6]

-

Stoichiometric Reagents: The classical procedure requires stoichiometric amounts of the tin hydride, which is not ideal from an atom economy perspective.

-

Formation of Byproducts: The reaction generates stoichiometric amounts of tin-containing byproducts that require careful purification procedures for their removal.

Data Presentation

The following table summarizes the deoxygenation of various secondary alcohols using the Barton-McCombie reaction with tributyltin hydride. The data illustrates the general efficiency of the method across different substrates.

| Substrate (Secondary Alcohol Derivative) | Reagent (Hydrogen Donor) | Radical Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| O-Cholesteryl S-methyl dithiocarbonate | Tributyltin hydride | AIBN | Toluene | Reflux | 4 | >95 |

| 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuranos-3-yl O-(p-fluorophenyl)thionocarbonate | Tributyltin hydride | AIBN | Toluene | 80 | 1.5 | 85[7] |

| Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranosid-6-yl O-phenylthionocarbonate | Tributyltin hydride | AIBN | Toluene | Reflux | 2 | 70[7] |

| Ergosterol derivative (as thionocarbonate) | Tributyltin hydride | AIBN | Toluene | Reflux | - | 67[7] |

Experimental Protocols

Protocol 1: General Procedure for the Deoxygenation of a Secondary Alcohol via a Xanthate Derivative

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Formation of the S-Methyl Xanthate Derivative

-

To a solution of the secondary alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portionwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add carbon disulfide (2.0 equiv) dropwise.

-

Let the reaction warm to room temperature and stir for 1-2 hours.

-

Cool the mixture to 0 °C and add methyl iodide (2.0 equiv) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude xanthate derivative by column chromatography on silica gel.

Step 2: Deoxygenation with Tributyltin Hydride

-

Dissolve the purified xanthate derivative (1.0 equiv) in a suitable solvent (e.g., toluene or benzene) under an inert atmosphere.

-

Add tributyltin hydride (1.5 equiv) to the solution.

-

Add a catalytic amount of AIBN (0.1-0.2 equiv).

-

Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel. To facilitate the removal of tin byproducts, a workup procedure involving treatment with a solution of potassium fluoride is often employed.

Mandatory Visualizations

Caption: Experimental workflow for the Barton-McCombie deoxygenation.

Caption: Radical chain mechanism of the Barton-McCombie deoxygenation.

References

- 1. grokipedia.com [grokipedia.com]

- 2. organicreactions.org [organicreactions.org]

- 3. A new method for the deoxygenation of secondary alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 5. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 6. Barton-McCombie_deoxygenation [chemeurope.com]

- 7. thieme-connect.com [thieme-connect.com]

Protocol for Tributylstibine-Mediated Barton-McCombie Deoxygenation: Application Notes for Researchers

For Immediate Release

This application note provides a detailed protocol for the Barton-McCombie reaction utilizing tributylstibine as a key reagent for the deoxygenation of alcohols. This procedure is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol outlines the conversion of a hydroxyl group into a thiocarbonyl derivative, followed by a radical-initiated reduction using tributylstibine.

Introduction